

What are the physicochemical properties of Methyl-d3-amine hydrochloride?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl-d3-amine hydrochloride*

Cat. No.: *B141914*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl-d3-amine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-d3-amine hydrochloride (CAS No. 7436-22-8) is a deuterated isotopologue of methylamine hydrochloride, a crucial building block in organic synthesis and pharmaceutical development.[1][2] The substitution of protium with deuterium in the methyl group imparts unique physicochemical properties that are leveraged in various scientific applications. This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl-d3-amine hydrochloride**, detailed experimental protocols for its characterization, and a summary of its key applications in modern research.

Core Physicochemical Properties

Methyl-d3-amine hydrochloride is a white to off-white crystalline solid.[3][4][5] It is stable under standard room temperature conditions when stored in a closed container, though it is known to be hygroscopic (absorbs moisture from the air) and should be protected from moisture.[6][7]

Quantitative Data Summary

The key quantitative physicochemical properties of **Methyl-d3-amine hydrochloride** are summarized in the table below for easy reference and comparison.

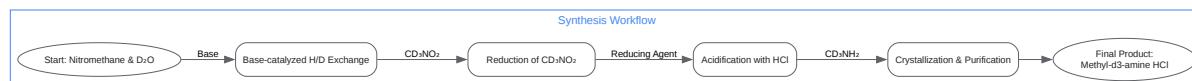
Property	Value	Source(s)
CAS Number	7436-22-8	[8][9][10]
Molecular Formula	CD ₃ NH ₂ ·HCl	[4][6][9]
Molecular Weight	70.54 g/mol	[3][8][9][11]
Melting Point	229 - 234 °C	[2][3][6][11][12][13]
Boiling Point	Not Available	[2][6]
Solubility	Soluble in Water, Methanol, DMSO	[3][4][12]
Appearance	White to Off-White Crystalline Solid/Powder	[3][4][5][14]
Isotopic Purity	Typically ≥98 atom % D	[6][10][13]
InChI Key	NQMRYBIKMRVZLB-NIIDSAPSA-N	[3]

Experimental Protocols

The characterization and synthesis of **Methyl-d3-amine hydrochloride** involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis via Reductive Amination of a Deuterated Source

A common method for synthesizing deuterated amines is through the reduction of a suitable deuterated starting material.^[8] A general protocol is outlined below.


Objective: To synthesize **Methyl-d3-amine hydrochloride**.

Materials:

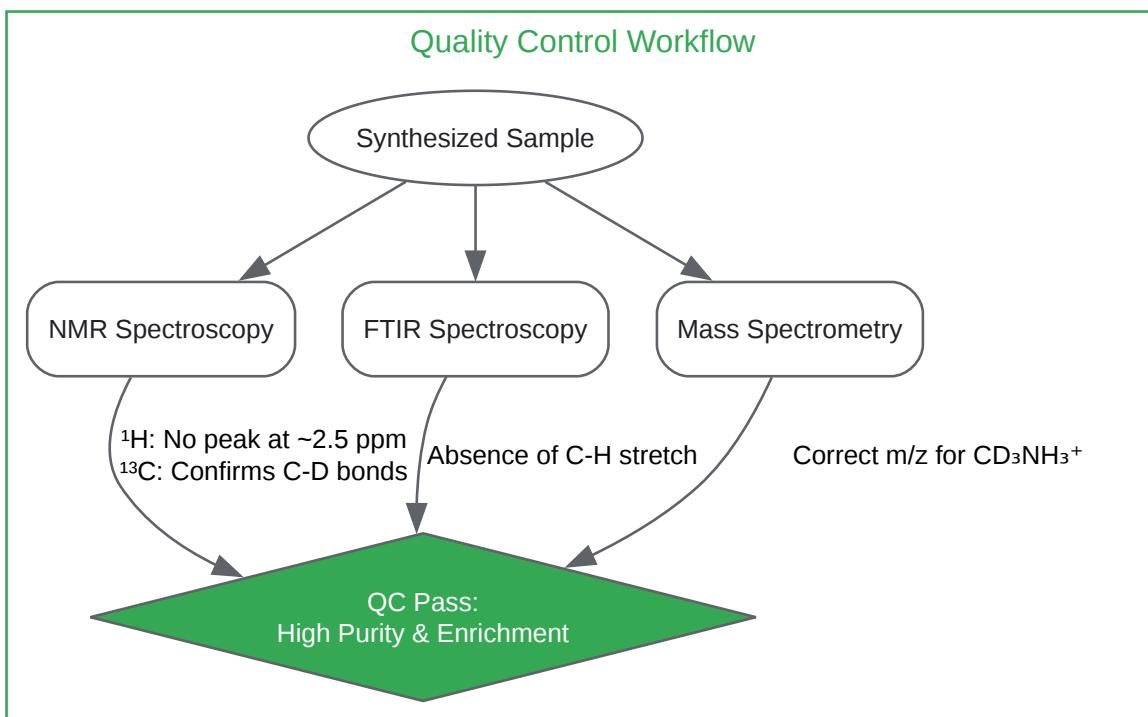
- Deuterated nitromethane (CD_3NO_2)
- Reducing agent (e.g., Zinc powder, Lithium aluminum hydride)
- Inert solvent (e.g., Tetrahydrofuran)
- Hydrochloric acid (HCl)
- Deuterium oxide (D_2O)
- Base (e.g., Sodium hydroxide)

Procedure:

- Preparation of Deuterated Nitromethane: Nitromethane is reacted with deuterium oxide in the presence of a base to exchange protons for deuterons, yielding deuterated nitromethane. This step may be repeated to achieve high isotopic enrichment.[15][16]
- Reduction: The deuterated nitromethane is dissolved in an inert solvent like tetrahydrofuran.
- A reducing agent is slowly added to the solution under controlled temperature conditions to reduce the nitro group to an amine.
- Acidification: After the reduction is complete, the resulting Methyl-d3-amine is reacted with hydrochloric acid to form the hydrochloride salt.[15]
- Purification: The final product, **Methyl-d3-amine hydrochloride**, is purified by crystallization. [12]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Methyl-d3-amine hydrochloride**.


Quality Control and Isotopic Verification

Confirming the identity and isotopic purity of **Methyl-d3-amine hydrochloride** is critical. This is typically achieved through a combination of spectroscopic techniques.^[8]

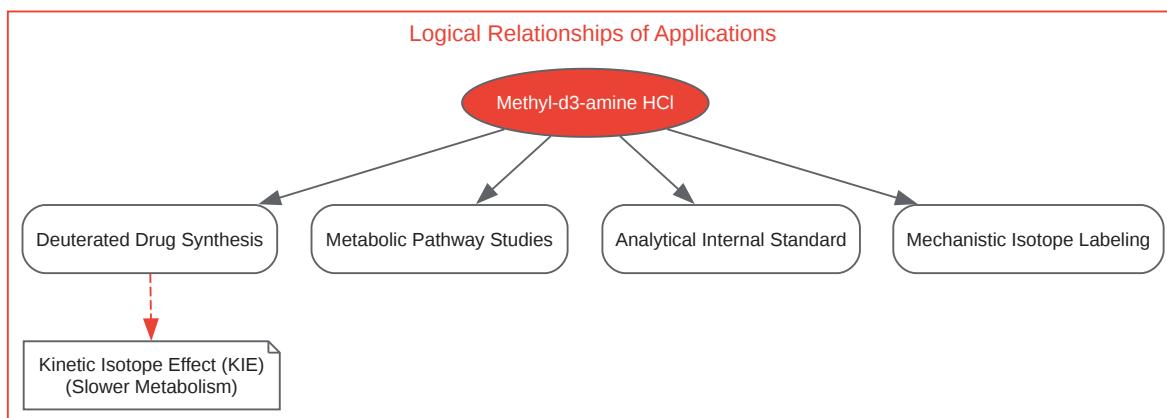
Objective: To verify the structure and isotopic enrichment of a synthesized batch of **Methyl-d3-amine hydrochloride**.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR (Proton NMR): The primary role of ¹H NMR is to confirm the high level of deuteration. A key diagnostic is the absence or significant reduction of a signal around 2.5 ppm, which corresponds to the methyl protons in the non-deuterated analogue.^[8]
 - ¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton. The chemical shift and multiplicity of the methyl carbon signal will confirm the presence of C-D bonds.^[8]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - FTIR is used to identify functional groups and confirm deuteration by observing vibrational modes.^[8] The fundamental differences in the vibrational frequencies between C-H and C-D bonds provide a clear basis for quantification. A minimal intensity of peaks in the C-H stretching region (approx. 2800-3000 cm⁻¹) indicates a high degree of deuteration.^[8]
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the protonated molecule. The observed mass-to-charge ratio (m/z) will correspond to the deuterated compound, allowing for confirmation of its elemental composition.^[8]

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **Methyl-d3-amine hydrochloride**.


Applications in Research and Drug Development

The primary utility of **Methyl-d3-amine hydrochloride** stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down bond-breaking reactions that are often the rate-limiting step in drug metabolism.^[8]

Key Applications Include:

- Deuterated Pharmaceuticals: It serves as a crucial building block for incorporating deuterated methyl groups into drug candidates. This can modify a drug's metabolic profile, potentially leading to improved pharmacokinetic properties without altering its pharmacological activity.^{[2][8]}
- Metabolic Studies: As a labeled compound, it is instrumental in investigating the metabolic pathways and biotransformation of pharmaceuticals.^[4]

- Internal Standards: In analytical chemistry, particularly in mass spectrometry, it is used as an internal standard for the quantification of its non-deuterated counterpart.[12]
- Isotope Labeling Studies: The deuterium atoms serve as a tracer to track the fate of methyl groups in various chemical and biological reactions, helping to elucidate reaction mechanisms.[4]

[Click to download full resolution via product page](#)

Caption: Key applications derived from the properties of **Methyl-d3-amine hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. METHYL-D3-AMINE HYDROCHLORIDE | 7436-22-8 [chemicalbook.com]

- 4. clearsynthdeutero.com [clearsynthdeutero.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Methyl-d3-amine hydrochloride | 7436-22-8 | Benchchem [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 7436-22-8 CAS MSDS (METHYL-D3-AMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Methyl-d3-amine D 99atom 7436-22-8 [sigmaaldrich.com]
- 14. Methyl-d3-amine HCl | CymitQuimica [cymitquimica.com]
- 15. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof - Google Patents [patents.google.com]
- 16. WO2011113369A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the physicochemical properties of Methyl-d3-amine hydrochloride?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141914#what-are-the-physicochemical-properties-of-methyl-d3-amine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com